4,5-Dichloro-2-iodophenol
Description
Contextualization within Halogenated Aromatic Compounds Research
Halogenated aromatic compounds, a broad category that includes 4,5-Dichloro-2-iodophenol, are extensively studied in environmental science and toxicology. taylorfrancis.comscirp.org Many of these compounds exhibit persistence in the environment and can accumulate in biological systems. scirp.org Research into halogenated aromatics often focuses on their synthesis, reactivity, and potential applications as intermediates in the creation of more complex molecules. acs.orgepa.gov The presence of different halogens, such as chlorine and iodine on the same aromatic ring, as seen in this compound, provides a platform for studying selective chemical transformations.
The field of halogenated aromatic compound research is multifaceted, encompassing areas from the development of new synthetic methodologies to understanding their environmental fate. copernicus.org These compounds are often used as building blocks in organic synthesis due to the reactivity of the carbon-halogen bond, which can participate in various coupling reactions. nih.gov
Academic Importance of Substituted Phenols in Organic Chemistry
Substituted phenols are fundamental building blocks in organic chemistry, serving as precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. wisdomlib.orgoregonstate.edu The hydroxyl group of the phenol (B47542) can direct incoming substituents to specific positions on the aromatic ring and can be chemically modified, while the substituents themselves impart specific properties and reactivity to the molecule. rsc.orgchemrxiv.org
The synthesis of polysubstituted phenols with precise control over the substituent pattern is a key challenge and an active area of research in synthetic organic chemistry. oregonstate.eduacs.org The development of novel methods for the regioselective synthesis of compounds like this compound is crucial for accessing new chemical entities with potentially valuable properties. nih.gov The study of their reactions and properties contributes to a deeper understanding of fundamental concepts such as aromaticity, electrophilic substitution, and the influence of substituents on reaction mechanisms. chemrxiv.org
Structural Features and Chemical Reactivity Implications of this compound
The chemical behavior of this compound is dictated by its distinct structural features. The molecule consists of a benzene (B151609) ring bonded to a hydroxyl group, two chlorine atoms, and one iodine atom. The positions of these substituents are critical to its reactivity. The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the presence of three electron-withdrawing halogen atoms deactivates the ring towards such reactions.
The carbon-iodine bond is significantly weaker than the carbon-chlorine bonds, making the iodine atom a more likely site for reactions such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. nih.gov This differential reactivity allows for the selective functionalization of the molecule at the 2-position. For instance, the iodination of 3,5-dichlorophenol (B58162) has been explored as a route to synthesize related structures, highlighting the interest in preparing specific isomers of dichlorinated iodophenols for use as intermediates in the synthesis of larger molecules, such as inhibitors of heat shock protein-90 (HSP-90). nih.govuky.edu
The acidity of the phenolic proton is also influenced by the electron-withdrawing nature of the halogen substituents, which stabilize the corresponding phenoxide ion. chemrxiv.org This property can be important in reactions where the phenol acts as a nucleophile.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃Cl₂IO |
| Molecular Weight | 288.89 g/mol |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYIKZOTDGYNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740892 | |
| Record name | 4,5-Dichloro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-71-9 | |
| Record name | 4,5-Dichloro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dichloroiodophenols, with Focus on 4,5 Dichloro 2 Iodophenol
Strategies for Regioselective Halogenation
Regioselective halogenation is paramount in the synthesis of specifically substituted aromatic compounds. For dichloroiodophenol structures, the directing effects of the hydroxyl group and the existing halogen substituents must be carefully managed to achieve the desired isomer. The choice of halogenating agent, catalyst, and reaction conditions collectively determines the outcome of the substitution.
Directed Iodination of Dichlorophenol Precursors
A common and logical approach to synthesizing 4,5-dichloro-2-iodophenol is the direct iodination of the corresponding precursor, 3,4-dichlorophenol. The hydroxyl group is a strong activating, ortho-, para-director. In 3,4-dichlorophenol, the positions ortho to the hydroxyl group are C2 and C6. The C2 position is sterically less hindered and electronically activated, making it the primary target for electrophilic substitution.
Direct iodination using molecular iodine (I₂) is often inefficient because I₂ is the least reactive halogen for electrophilic aromatic substitution. d-nb.info Furthermore, the reaction produces hydrogen iodide (HI), which can participate in reversible reactions. uky.edu To overcome this, iodination reactions typically require an oxidizing agent to convert I₂ into a more potent electrophilic iodine species, such as the iodonium ion (I⁺). wikipedia.orgmdpi.com
Various oxidizing agents can be employed in conjunction with elemental iodine or an iodide salt. nih.gov These agents oxidize the iodide to generate the electrophile in situ, which then attacks the electron-rich phenol (B47542) ring. mdpi.com Common systems include iodine in the presence of nitric acid or a mixture of potassium iodate (B108269) and sulfuric acid, which generates the triiodine cation (I₃⁺). wikipedia.org For phenol substrates, milder oxidants like hydrogen peroxide (H₂O₂) are often effective. mdpi.com The choice of oxidant and reaction conditions is crucial for achieving high yield and preventing side reactions. nih.gov
Table 1: Common Oxidant Systems for Electrophilic Iodination
| Iodine Source | Oxidizing Agent | Active Electrophile (Probable) |
|---|---|---|
| I₂ | Nitric Acid (HNO₃) | I⁺ (as IONO₂) |
| I₂ / KI | Potassium Iodate (KIO₃) / H₂SO₄ | I₃⁺ |
| KI | Hydrogen Peroxide (H₂O₂) | I⁺ / HOI |
| I₂ | Iodosylbenzene (PhIO) | I⁺ |
A convenient and effective method for the iodination of aromatic compounds involves the use of a combination of Trichloroisocyanuric Acid (TCCA) and an iodide salt, typically potassium iodide (KI) or ammonium iodide. In this system, TCCA serves as a powerful and inexpensive oxidizing agent. It reacts with the iodide ion to generate an electrophilic iodine species in situ, which then readily iodinates activated aromatic rings such as phenols.
The reaction is generally performed under mild conditions and is known for its high efficiency. The TCCA/KI system provides a practical alternative to using elemental iodine with strong acid or metal-based oxidants, often leading to cleaner reactions and simpler product isolation. While specific application for the synthesis of this compound is not detailed, the methodology is broadly applicable to the regioselective iodination of substituted phenols.
Silver salts with non-coordinating anions are particularly effective reagents for promoting regioselective iodination of chlorinated aromatic compounds. uky.edunih.gov These salts activate molecular iodine by forming an insoluble silver iodide (AgI) precipitate, which generates a highly electrophilic iodine species. nih.gov This method has been systematically investigated for the iodination of dichlorophenols, demonstrating significant advantages over conventional iodination reagents which often result in poor yields and low regioselectivity. nih.gov
In a study involving the iodination of 3,5-dichlorophenol (B58162), various silver salts were tested. The use of AgSbF₆ with I₂ in dichloromethane (DCM) was found to be highly effective, affording the ortho-iodinated product (3,5-dichloro-2-iodophenol) in 82% yield with excellent regioselectivity over the para-iodinated product. uky.edunih.gov Other silver salts like AgBF₄ also showed high reactivity, while Ag₂SO₄ provided the desired product in a more moderate yield. uky.edunih.gov This high degree of ortho-selectivity is crucial for synthesizing compounds like this compound from a 3,4-dichlorophenol precursor. The choice of the silver salt's counter-anion can modulate the reactivity and, consequently, the regioselectivity of the reaction. nih.gov
Table 2: Regioselective Iodination of 3,5-Dichlorophenol with Silver Salt/I₂ Systems
| Silver Salt | Solvent | Yield of 3,5-dichloro-2-iodophenol | Regioselectivity (ortho:para) |
|---|---|---|---|
| Ag₂SO₄ | DCM | 53% | High |
| AgSbF₆ | DCM | 82% | >50 : 1 |
| AgBF₄ | DCM | 72% | 12 : 1 |
| AgPF₆ | DCM | 65% | 6 : 1 |
Data derived from a study on 3,5-dichlorophenol, illustrating the principle of regiocontrol applicable to dichlorophenol precursors. uky.edunih.gov
Directed Chlorination of Iodophenol Precursors
An alternative synthetic strategy is the directed chlorination of an iodophenol precursor, such as 2-iodophenol (B132878), to introduce the two chlorine atoms. In this scenario, the directing effects of both the hydroxyl group and the iodo substituent must be considered. Both -OH and -I are ortho-, para-directing groups. Therefore, electrophilic chlorination of 2-iodophenol would be expected to yield a mixture of isomers, including 4-chloro-2-iodophenol, 6-chloro-2-iodophenol, and di-chlorinated products. Achieving the specific 4,5-dichloro substitution pattern without the formation of significant isomeric byproducts would be exceptionally challenging. This lack of regiocontrol makes this approach less synthetically viable than the directed iodination of a pre-existing dichlorophenol.
Multi-step Synthesis Approaches to Dichloroiodophenol Structures
When direct halogenation methods fail to provide the desired regioselectivity, multi-step synthesis becomes a necessary and powerful alternative. libretexts.org These approaches allow for the introduction of substituents in a controlled sequence by utilizing a series of different chemical transformations. datapdf.comyoutube.com
A common and effective multi-step strategy for preparing haloarenes with specific substitution patterns involves the use of a Sandmeyer reaction. nih.gov For the synthesis of this compound, one could envision a route starting from 3,4-dichloroaniline. The synthesis would proceed via the following conceptual steps:
Nitration: Introduction of a nitro group onto the 3,4-dichloroaniline ring. The amino group is a strong ortho-, para-director, but under strongly acidic nitrating conditions, the anilinium ion is formed, which is a meta-director. Careful selection of conditions is needed. A more reliable route might start with a different precursor, such as 3,4-dichloronitrobenzene, and introduce the final substituent via nucleophilic aromatic substitution or other transformations.
Diazotization: A more direct route starts with a suitably substituted aniline. For instance, one could start with 3,4-dichloro-2-nitroaniline. The amino group would be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures.
Sandmeyer Reaction: The diazonium salt is then treated with an iodide salt, such as potassium iodide (KI), to replace the diazonium group with an iodine atom. This reaction is highly regioselective, as the position of the iodine is determined by the position of the original amino group.
Functional Group Conversion: If the starting material contained a nitro group, it would then be reduced to an amine, which could then be converted to the final hydroxyl group, again via a Sandmeyer-type reaction (diazotization followed by heating in water).
This type of multi-step sequence, while longer, provides unambiguous control over the placement of each substituent on the aromatic ring, circumventing the isomer problems often encountered in direct electrophilic aromatic substitution. nih.gov
Advanced Synthetic Techniques and Optimization for this compound
The synthesis of specifically substituted halogenated phenols such as this compound requires precise control over reaction conditions to achieve the desired regioselectivity. Advanced synthetic methodologies focus on optimizing catalytic systems, solvent effects, and the strategic use of protecting groups to direct the halogenation to the intended position on the phenol ring.
Catalytic Approaches in Halogenation
Catalysts are crucial in the halogenation of aromatic compounds, as they enhance the electrophilicity of the halogen, thereby facilitating the substitution reaction. mt.com For phenols, which are activated aromatic rings, catalytic systems help control the selectivity of the halogenation process.
Visible-light-driven reactions have emerged as a milder and more efficient alternative to traditional methods. For instance, photoredox catalysis can be employed for the halogenation of aromatic C-H bonds. mdpi.com Systems using catalysts like [Ru(bpy)₃]Cl₂ under light irradiation can activate halogenating agents for the chlorination of phenols and other arenes. mdpi.com Heterogeneous catalysts, such as copper-manganese oxides (Cu-MnO), have also been utilized for the regioselective halogenation of aromatic C-H bonds under visible light, employing N-halosuccinimides as the halide source. mdpi.com
In the context of iodination, reactions using molecular iodine (I₂) often require activation by metal ions or a suitable solvent. nih.gov The metal ions act as Lewis acids, polarizing the I-I bond and increasing its electrophilic character, which is essential for attacking the electron-rich phenol ring. mt.com This activation is key to achieving iodination under controlled conditions. The mechanism often involves the formation of an oxyhalide intermediate on the catalyst surface, which then transforms into a metal halide. murdoch.edu.au
Solvent Effects and Reaction Condition Control
The choice of solvent and the precise control of reaction conditions are paramount in determining the yield and regioselectivity of the iodination of dichlorophenols. The polarity of the solvent can significantly influence the reaction pathway and the distribution of isomers.
Research on the iodination of dichlorophenol isomers, such as 3,5-dichlorophenol, provides insight into the factors affecting the synthesis of compounds like this compound. The reaction's outcome is highly dependent on the iodinating agent and the solvent system used. For example, using a combination of silver sulfate (Ag₂SO₄) and iodine (I₂) in n-hexane can result in high yields, but with poor regioselectivity, often producing a mixture of isomers. nih.gov In contrast, changing the solvent can alter this selectivity. While chlorinated solvents like dichloromethane (CH₂Cl₂) have been traditionally used for iodination, their use is now often avoided where possible. acsgcipr.org
The temperature and choice of reagents also play a critical role. Iodination with benzyltrimethylammonium dichloroiodate (BTMACl₂I) in the presence of zinc chloride (ZnCl₂) at elevated temperatures (90 °C) can lead to nearly complete conversion of the starting dichlorophenol, but may still result in a mixture of iodinated products. nih.gov This highlights the challenge in directing the iodine to a specific position on an already substituted ring.
The table below summarizes the effect of different reaction conditions on the iodination of a dichlorophenol substrate, illustrating the impact of reagents and solvents on product yield and selectivity. nih.gov
| Entry | Reagent/Catalyst | Solvent | Temperature | Total Yield (%) | Product Ratio (2-iodo vs. 4-iodo) |
| 1 | BTMACl₂I / ZnCl₂ | - | Room Temp | Poor | - |
| 2 | BTMACl₂I / ZnCl₂ | - | 90 °C | - | ~1:1 |
| 3 | CAN / I₂ | Acetonitrile (B52724) | - | Low (4% conversion) | No selectivity |
| 4 | Ag₂SO₄ / I₂ | n-hexane | - | 90% | ~1:1 |
This data is illustrative of iodination on a dichlorophenol isomer.
Protecting Group Strategies in Phenolic Synthesis
To achieve high regioselectivity in the synthesis of multi-substituted phenols, protecting group strategies are often employed. The hydroxyl group of a phenol is a powerful activating group for electrophilic aromatic substitution, which can make it difficult to control the position of incoming substituents. oup.com By temporarily converting the hydroxyl group into an ether or an ester, its activating influence can be modulated, allowing for more precise control over halogenation. oup.com
Different protecting groups offer varying levels of stability and can be removed under specific conditions, a concept known as orthogonal protection. wikipedia.org This allows for the selective deprotection of one functional group without affecting others in the molecule. wikipedia.org
Common protecting groups for phenols include:
Ethers : Benzyl ethers can be removed under mild conditions via hydrogenolysis. oup.com Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are also widely used and are cleaved by fluoride (B91410) ions. researchgate.net
Carbamates : These groups can direct lithiation to the ortho position but may have limitations, such as migration at higher temperatures and requiring harsh conditions for removal. nih.gov
Specialized Groups : The tetrafluoropyridyl (TFP) group is a modern protecting group that can be installed in a single step and is stable to a range of conditions but can be cleaved easily when desired. researchgate.net The ethoxymethyl (EOM) group has also been used to protect the phenol functionality during multi-step syntheses. researchgate.net
Chemical Reactivity and Transformation Pathways of 4,5 Dichloro 2 Iodophenol
Electrophilic and Nucleophilic Substitution Reactions
The electron-donating hydroxyl group in 4,5-dichloro-2-iodophenol activates the aromatic ring towards electrophilic attack, primarily at the positions ortho and para to it. However, the deactivating effect of the chlorine and iodine atoms through their inductive electron withdrawal must be considered. In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially substitute at the less sterically hindered available position activated by the hydroxyl group. For instance, in iodination reactions of chlorinated aromatic compounds, the regioselectivity can be influenced by the specific reagents used. While direct iodination of dichlorophenols can be challenging, the use of reagents like iodine with silver salts can offer pathways to specific iodo-substituted dichlorophenols, although the synthesis of the specific isomer 3,5-dichloro-2-iodophenol has been noted to result in moderate yields, highlighting the complexities in achieving desired regioselectivity nih.gov.
Nucleophilic aromatic substitution (SNAr) on the this compound ring is generally difficult due to the electron-rich nature of the benzene (B151609) ring, which repels nucleophiles. SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring, which are absent in this molecule. Therefore, direct displacement of the chlorine or iodine atoms by common nucleophiles under standard SNAr conditions is not a favored reaction pathway.
Oxidative and Reductive Transformations
Conversion to Quinone Derivatives
Phenols are susceptible to oxidation to form quinones, and this compound is expected to follow this general reactivity trend. The oxidation process involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the aromatic ring) to form a diketone. The reaction of phenols with oxidizing agents like chlorine dioxide proceeds via an initial one-electron transfer to form a phenoxyl radical. For phenol (B47542) itself, this is followed by the addition of the oxidizing agent and subsequent formation of p-benzoquinone osti.gov. In the case of this compound, oxidation would likely lead to the formation of a substituted benzoquinone. The specific structure of the resulting quinone would depend on the reaction conditions and the oxidant used. For instance, the oxidation of various phenols can be catalyzed by quinones themselves, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and chloranil, which act as hydride abstractors nih.gov.
Reduction of Halogen Substituents
The carbon-halogen bonds in this compound can be cleaved under reductive conditions. The carbon-iodine bond is significantly weaker than the carbon-chlorine bonds, making the iodine atom the most susceptible to reductive dehalogenation. This selective reduction can be a useful synthetic strategy. Studies on the reductive dehalogenation of iodophenols have shown that they can be reduced by various radical species in aqueous solutions epa.gov. The relative ease of reduction follows the order I > Br > Cl, which suggests that the iodo group in this compound can be selectively removed while leaving the chloro groups intact under appropriate reductive conditions.
Cross-Coupling Reactions and Derivative Synthesis
The presence of an iodine atom makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Ullmann-Type Coupling Reactions
The Ullmann reaction and its modern variations are copper-catalyzed reactions that are effective for the formation of biaryl ethers and other coupled products from aryl halides. In a classic Ullmann condensation, an aryl halide reacts with an alcohol or phenol in the presence of copper to form a diaryl ether organic-chemistry.org. Given the presence of the reactive C-I bond, this compound can be expected to participate in Ullmann-type coupling reactions. For example, it could react with another phenol or an alcohol to form a diaryl ether, or with an amine to form an N-aryl product. The use of ligands such as N,N-dimethylglycine has been shown to promote the copper-catalyzed coupling of aryl halides with phenols at lower temperatures organic-chemistry.org. Such methodologies could potentially be applied to this compound for the synthesis of more complex derivatives.
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| This compound | Phenol/Alcohol | Copper(I) salt / Ligand | Diaryl ether |
| This compound | Amine | Copper(I) salt / Ligand | N-Aryl amine |
| This compound | Thiol | Copper(I) salt / Ligand | Diaryl thioether |
Sonogashira Coupling and Related Processes
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide wikipedia.org. This reaction is highly efficient for the formation of C(sp2)-C(sp) bonds. The high reactivity of the carbon-iodine bond makes this compound an excellent candidate for Sonogashira coupling reactions. The reaction would involve the coupling of the iodophenol with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl > OTf, further indicating the suitability of the iodo-substituted position for this transformation wikipedia.orglibretexts.org. This allows for the selective functionalization at the 2-position of the phenol ring.
| Aryl Halide | Alkyne | Catalyst System | Product | Yield |
| p-Iodophenol | Trimethylsilylacetylene | PdCl2(PPh3)2 / [Bmim][BF4] | 4-((Trimethylsilyl)ethynyl)phenol | 93% vinhuni.edu.vn |
| p-Bromophenol | Trimethylsilylacetylene | PdCl2(PPh3)2 / [Bmim][BF4] | 4-((Trimethylsilyl)ethynyl)phenol | 76% vinhuni.edu.vn |
| p-Chlorophenol | Trimethylsilylacetylene | PdCl2(PPh3)2 / [Bmim][BF4] | 4-((Trimethylsilyl)ethynyl)phenol | 58% vinhuni.edu.vn |
This table illustrates the general reactivity trend of aryl halides in Sonogashira coupling, with iodides giving the highest yields, a principle that would apply to this compound, allowing for selective reaction at the iodo-position.
Halogen Exchange Reactions and Mechanisms
Halogen exchange reactions, particularly the conversion of aryl iodides to other aryl halides, are valuable transformations in organic synthesis. These reactions can be mediated by various metals or proceed through photo-induced mechanisms. frontiersin.orgnih.gov For this compound, the iodine atom can potentially be replaced by bromine, chlorine, or fluorine.
One of the most well-known halogen exchange reactions is the Finkelstein reaction, which typically involves the exchange of a halogen for another using a metal halide salt. manac-inc.co.jp While classically applied to alkyl halides, variations for aryl halides exist. The reaction's feasibility is governed by factors such as the relative bond dissociation energies of the carbon-halogen bonds and the solubility of the resulting metal halide salt. frontiersin.orgnih.gov
Potential Halogen Exchange Reactions for this compound:
Iodo-to-Bromo/Chloro Exchange: This can be achieved by heating the aryl iodide with a source of bromide or chloride, such as a nickel(II) halide in a solvent like DMF. nih.gov
Iodo-to-Fluoro Exchange: The conversion of aryl iodides to aryl fluorides is a more challenging transformation but can be accomplished using specialized reagents and catalysts.
The mechanism of these exchanges can vary. Metal-mediated reactions often involve an oxidative addition-reductive elimination pathway, similar to palladium-catalyzed cross-coupling. nih.gov Alternatively, some halogen exchange reactions may proceed through a radical chain mechanism. nih.gov
Biotransformations and Enzymatic Reactions (Mechanistic Studies)
The biotransformation of halogenated phenols is a significant area of research, particularly in the context of environmental remediation and biocatalysis. While direct mechanistic studies on this compound are limited, research on analogous compounds provides insight into potential enzymatic reactions.
A notable example is the biotransformation of 4-halophenols into their corresponding 4-halocatechols by Escherichia coli cells engineered to express 4-hydroxyphenylacetate 3-hydroxylase. nih.govresearchgate.net This enzyme catalyzes the introduction of a hydroxyl group ortho to the existing phenolic hydroxyl group.
Table 2: Biotransformation Rates of 4-Halophenols by E. coli expressing 4-HPA 3-Hydroxylase
| Substrate | Biotransformation Rate (Relative to 4-iodophenol) |
| 4-Fluorophenol | 3.4 |
| 4-Chlorophenol | 1.8 |
| 4-Bromophenol | 1.6 |
| 4-Iodophenol | 1.0 |
Data adapted from studies on 4-halophenols, providing a model for the potential biotransformation of substituted halophenols. nih.govresearchgate.net
Based on this model, it is plausible that this compound could undergo a similar enzymatic hydroxylation. The mechanism of 4-hydroxyphenylacetate 3-hydroxylase involves the activation of molecular oxygen to facilitate the electrophilic aromatic substitution of a hydroxyl group onto the phenol ring. The regioselectivity of this hydroxylation on the more complex this compound would be an interesting subject for further investigation.
Homocoupling Reactions and Associated Mechanisms
Homocoupling reactions of aryl halides lead to the formation of symmetrical biaryls, which are important structural motifs in many organic molecules. This compound, as an aryl iodide, is a suitable substrate for such transformations, which are often catalyzed by transition metals like palladium. researchgate.netnih.govresearchgate.net
The Ullmann reaction is a classic example of a copper-mediated homocoupling of aryl halides. More contemporary methods often employ palladium catalysts, which can offer milder reaction conditions and broader functional group tolerance. researchgate.net The palladium-catalyzed homocoupling of aryl halides can be promoted by various reducing agents or can occur as a side reaction in cross-coupling reactions. researchgate.net
The generally accepted mechanism for palladium-catalyzed homocoupling involves:
Oxidative addition of two molecules of the aryl iodide to a Pd(0) center to form a Pd(II) intermediate.
Reductive elimination of the two aryl groups to form the biaryl product and regenerate the Pd(0) catalyst.
For this compound, this would result in the formation of a symmetrical dichlorinated and dihydroxylated biphenyl derivative. The reaction conditions, including the choice of catalyst, solvent, and any additives, would be crucial for achieving high yields of the homocoupled product. nih.govresearchgate.net
Spectroscopic and Advanced Analytical Methodologies for Structural Characterization of Dichloroiodophenols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4,5-dichloro-2-iodophenol, both ¹H and ¹³C NMR provide definitive evidence for the arrangement of atoms.
¹H NMR (Proton NMR) spectroscopy identifies the number and electronic environment of hydrogen atoms. In the case of this compound, the aromatic region of the spectrum is expected to show two distinct signals for the two protons on the benzene (B151609) ring. Due to their positions, these protons are not adjacent and therefore appear as singlets. The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each of the six carbon atoms in the benzene ring of this compound is in a unique chemical environment, resulting in six distinct signals. The chemical shifts are influenced by the attached substituents (OH, Cl, and I). Notably, the carbon atom bonded to the iodine (C2) is expected to have a significantly lower chemical shift due to the "heavy atom effect," while the carbon bearing the hydroxyl group (C1) will be observed at a high chemical shift (downfield).
Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on established substituent effects and data from analogous compounds like 2,4-dichlorophenol (B122985) and 2-iodophenol (B132878).
| Analysis | Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | Aromatic H | ~7.6 | Singlet | H-3 |
| Aromatic H | ~7.2 | Singlet | H-6 | |
| Hydroxyl H | Variable | Broad Singlet | OH | |
| ¹³C NMR | Aromatic C | ~152 | - | C-1 (C-OH) |
| Aromatic C | ~88 | - | C-2 (C-I) | |
| Aromatic C | ~138 | - | C-3 | |
| Aromatic C | ~128 | - | C-4 (C-Cl) | |
| Aromatic C | ~125 | - | C-5 (C-Cl) | |
| Aromatic C | ~130 | - | C-6 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. rsc.org A prominent broad band in the 3200–3600 cm⁻¹ region signifies the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The aromatic ring itself produces characteristic C=C stretching bands in the 1400–1600 cm⁻¹ region. In the fingerprint region, the C-O stretch of the phenol (B47542) appears around 1200 cm⁻¹. The presence of halogens is confirmed by strong absorptions at lower wavenumbers, with C-Cl stretching bands in the 600-800 cm⁻¹ range and the C-I stretch appearing at an even lower frequency, typically between 500 and 600 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-O Stretch | 1180 - 1260 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
| C-I Stretch | 500 - 600 | Medium |
Mass Spectrometry Techniques for Molecular Fingerprinting and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information based on fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. pnnl.govnih.gov For this compound (C₆H₄Cl₂IO), HRMS can distinguish its exact mass from other compounds with the same nominal mass. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 results in a characteristic cluster of peaks for the molecular ion (M) at M, M+2, and M+4 with a relative intensity ratio of about 9:6:1, providing a definitive fingerprint for a dichloro-substituted compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for identifying and quantifying volatile and semi-volatile compounds in complex mixtures. thermofisher.comhpst.cz It is highly effective for the trace analysis of halogenated environmental contaminants. thermofisher.com For the analysis of phenolic compounds like this compound, a derivatization step, such as acetylation, is often employed to increase volatility and improve chromatographic peak shape. thermofisher.com The mass spectrum obtained from GC-MS would show the molecular ion peak and characteristic fragment ions resulting from the loss of iodine, chlorine, or a carbonyl group (CO), which helps in confirming the structure. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. Although no published crystal structure for this compound is currently available, such an analysis would provide precise data on bond lengths (e.g., C-C, C-O, C-Cl, C-I), bond angles, and the planarity of the aromatic ring. semanticscholar.org Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and packing arrangements within the crystal lattice. redalyc.orgweizmann.ac.il
Chromatographic Methods for Separation and Quantification (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential techniques for the separation, identification, and quantification of non-volatile or thermally unstable compounds like many substituted phenols. lcms.cz These methods are widely used in environmental analysis and quality control.
A typical analysis for this compound would employ a reversed-phase HPLC method. sielc.com This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using a UV detector set to a wavelength where the phenol exhibits strong absorbance. UPLC, which uses columns with smaller particle sizes, offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity. lcms.cz
Table 3: Typical HPLC Parameters for the Analysis of Dichloroiodophenols
| Parameter | Condition |
| Instrument | HPLC or UPLC System |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution (e.g., starting with 95% A, decreasing to 5% A) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV/Vis Diode Array Detector (DAD) at ~280 nm |
| Temperature | 25-40 °C |
Advanced Characterization Techniques for Related Materials (e.g., XPS, EDX, XRF, XRD, FTIR)
A variety of advanced analytical methods are employed to provide a comprehensive structural profile of substituted phenols. These techniques are crucial for confirming elemental composition, identifying functional groups, determining crystalline structure, and probing the chemical environment of atoms within a molecule.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The infrared spectrum of a dichlorophenol, for instance, shows characteristic absorption bands corresponding to specific molecular vibrations. For dichlorophenols, a broad peak typically appears around 3448 cm⁻¹ due to the O-H stretching vibration researchgate.net. Other key peaks include C-H stretching vibrations of the aromatic ring, C=C ring stretching, and C-O stretching. The presence of carbon-halogen bonds, such as C-Cl and C-I, is indicated by absorption bands in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹. For example, a peak at 632.38 cm⁻¹ in one analysis was attributed to carbon-halogen bonds researchgate.net.
| Frequency Range (cm⁻¹) | Vibrational Mode | Compound Example |
|---|---|---|
| 3200-3600 | O-H Stretch (broad) | 2,6-Dichlorophenol researchgate.net |
| 3000-3100 | Aromatic C-H Stretch | 2,4-Dichlorophenol researchgate.net |
| 1400-1600 | Aromatic C=C Ring Stretch | 2,4-Dichlorophenol nist.gov |
| 1200-1300 | C-O Stretch | Phenols |
| 600-800 | C-Cl Stretch | 2,3-Dichlorophenol nist.gov |
X-ray Diffraction (XRD)
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a compound like this compound, XPS would confirm the presence of carbon, oxygen, chlorine, and iodine. The binding energies of the core electrons are characteristic of each element and their chemical environment. For example, the Cl 2p core level spectrum for chlorinated aromatic compounds shows components corresponding to chlorine atoms covalently bonded to carbon researchgate.net. Analysis of the C 1s spectrum can distinguish between carbon atoms in different chemical environments, such as C-C, C-O, and C-halogen bonds harvard.edu. XPS has been effectively used to study the formation of C-Cl bonds and charge transfer effects in chlorinated materials harvard.edumdpi.com.
| Element | Orbital | Approximate Binding Energy (eV) | Reference Compound Context |
|---|---|---|---|
| C | 1s | ~284.5 | sp² hybridized carbon in aromatic rings researchgate.net |
| Cl | 2p₃/₂ | ~200.3 | Covalently bonded to sp² carbon researchgate.net |
| O | 1s | ~532-534 | Phenolic C-O-H |
| I | 3d₅/₂ | ~619-620 | Organoiodine compounds |
Energy-Dispersive X-ray Spectroscopy (EDX or EDS)
EDX is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with scanning electron microscopy (SEM-EDX) muanalysis.com. The method relies on the interaction of an electron beam with a sample, which results in the emission of characteristic X-rays unique to each element libretexts.org. EDX can confirm the presence and relative abundance of chlorine and iodine in the molecular structure of a dichloroiodophenol. However, it does not provide information about chemical bonding, making it more suited for elemental confirmation than for detailed structural analysis muanalysis.com. Its application has been demonstrated in the analysis of halogenated organic materials researchgate.net.
X-ray Fluorescence (XRF)
XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It works by bombarding a sample with high-energy X-rays, causing the atoms in the sample to emit "fluorescent" X-rays at energies characteristic of each element wikipedia.org. XRF is particularly effective for analyzing heavier elements and can be used to quantify the amount of iodine and chlorine in a sample clu-in.org. The technique has been applied to measure iodine content in various matrices xrfresearch.comnih.gov.
UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance technologynetworks.com. It provides valuable information about the electronic structure of molecules containing chromophores.
Electronic Transitions
In phenolic compounds, the benzene ring acts as a chromophore. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones, specifically π → π* and n → π* transitions longdom.orgyoutube.com. The wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the substituents on the aromatic ring.
Substituents like chlorine and iodine atoms, as well as the hydroxyl group, act as auxochromes. Their non-bonding electrons can interact with the π-electron system of the benzene ring, which typically shifts the λmax to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene docbrown.info. For example, phenol itself shows a λmax of around 275 nm docbrown.info. The introduction of halogen substituents further modifies the electronic transitions and the resulting spectrum. Studies on ortho-substituted phenols have shown that substituents significantly affect the absorption spectra, with the specific shifts depending on the nature of the substituent and the solvent used researchgate.net.
| Compound | λmax (nm) | Solvent |
|---|---|---|
| Phenol | 275 | Not Specified docbrown.info |
| 3-Nitrophenol | 275, 340 | Not Specified docbrown.info |
| 2-Chlorophenol | 275 | Methanol researchgate.net |
| 4-Iodophenol | 226, 275, 282 | Ethanol/Water |
Reaction Monitoring
UV-Vis spectroscopy is a powerful tool for monitoring the progress of chemical reactions. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species longdom.org. This relationship allows for the quantitative analysis of reactants and products over time. By selecting a wavelength where a reactant or product has a unique and strong absorption, one can track the change in its concentration as the reaction proceeds. This method has been used to study reactions involving phenolic compounds, such as their formation or degradation vt.edu. For example, the iodination of phenol can be monitored by observing the appearance of iodophenol products, which have distinct absorption spectra compared to the starting phenol vt.edu.
Advanced Applications in Organic Synthesis and Materials Science
Role as Synthetic Precursors for Complex Molecules
The reactivity of the carbon-iodine bond, the susceptibility of the chloro groups to nucleophilic substitution under specific conditions, and the synthetic utility of the phenolic hydroxyl group make 4,5-dichloro-2-iodophenol a strategic starting material for the construction of intricate molecular architectures.
Synthesis of Polyhalogenated Phenols and Derivatives
The presence of multiple halogen atoms on the phenol (B47542) ring allows for the synthesis of various polyhalogenated compounds. The iodine atom, in particular, can be selectively removed or replaced, offering a pathway to other substituted phenols. A notable transformation is the regiospecific p-deiodination of 2,4-di-iodo phenols, a reaction that suggests a similar potential for this compound to be converted into other polyhalogenated phenols by selectively targeting the iodine substituent . This controlled dehalogenation can be a powerful tool for creating a library of specifically substituted phenols, which are important intermediates in medicinal chemistry and materials science.
Building Blocks for Heterocyclic Compounds (e.g., Benzofurans, Indoles, Chromones, Pyridazino-indoles)
The ortho-iodophenol moiety within this compound is a key structural feature that enables its use in the synthesis of a variety of heterocyclic compounds. These reactions often proceed through palladium-catalyzed cross-coupling and subsequent cyclization reactions.
Benzofurans: Substituted benzofurans can be synthesized from o-iodophenols through coupling with terminal or internal alkynes, followed by cyclization. nih.govresearchgate.netorganic-chemistry.org Copper-catalyzed reactions of o-iodophenols with acyl chlorides and phosphorus ylides also provide a rapid route to functionalized benzofurans. organic-chemistry.org The presence of the chloro substituents on the this compound backbone would lead to the formation of dichlorinated benzofuran (B130515) derivatives, which can exhibit unique biological activities and material properties.
Indoles: The synthesis of indoles can be achieved through palladium-catalyzed reactions involving o-alkynylanilines, which can be prepared from precursors like this compound. rsc.orgnih.govsemanticscholar.org Palladium-catalyzed C-H activation is another powerful method for indole (B1671886) synthesis. nih.gov The resulting dichlorinated indoles are valuable scaffolds in medicinal chemistry.
Chromones: Palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes is an efficient method for synthesizing chromones. organic-chemistry.orgcore.ac.uk This reaction, when applied to this compound, would yield 6,7-dichlorochromone (B11889705) derivatives. These halogenated chromones are of interest for their potential pharmacological activities.
Pyridazino-indoles: The synthesis of pyridazino[4,5-b]indoles often starts from functionalized indole precursors. nih.govnih.gov Since indoles can be synthesized from o-iodophenol derivatives, this compound serves as a remote but crucial starting material for accessing these complex, nitrogen-containing heterocyclic systems.
The following table summarizes the types of heterocyclic compounds that can be synthesized from o-iodophenol precursors and the general synthetic methods employed.
| Heterocyclic Compound | General Synthetic Method | Key Reactants | Catalyst |
| Benzofurans | Coupling and Cyclization | o-Iodophenols, Alkynes | Palladium, Copper |
| Indoles | Cyclization of o-alkynylanilines | o-Alkynylanilines | Palladium |
| Chromones | Cyclocarbonylation | o-Iodophenols, Terminal Acetylenes | Palladium |
| Pyridazino-indoles | Annulation/Cyclization | Functionalized Indoles | Various |
Intermediates for Phenoxy Ether Compound Synthesis
The phenolic hydroxyl group of this compound can readily participate in Williamson ether synthesis. By reacting the phenoxide, formed by deprotonation with a suitable base, with various alkyl halides or tosylates, a wide range of phenoxy ether compounds can be prepared. This reaction provides a straightforward method for introducing the 4,5-dichloro-2-iodophenyl moiety into larger molecules, which can be useful for modifying the properties of bioactive compounds or for creating new ligands for catalysis.
Catalytic Applications in Chemical Transformations
While this compound is primarily utilized as a reactant and precursor in various chemical transformations, there is currently no direct evidence in the reviewed literature of its application as a catalyst itself. Its role is consistently that of a building block that is transformed through the action of other catalytic systems, most notably those based on palladium and copper.
Development of Advanced Materials Components (e.g., OLED, Liquid Crystals)
The incorporation of halogen atoms into organic molecules can significantly influence their electronic properties, molecular packing, and intermolecular interactions. These are critical factors in the design of materials for organic light-emitting diodes (OLEDs) and liquid crystals.
OLEDs: The synthesis of materials for OLEDs often involves the construction of complex aromatic and heterocyclic structures. uniss.itresearchgate.netnih.gov The electron-withdrawing nature of the chlorine atoms and the heavy atom effect of iodine in this compound could be exploited to tune the photophysical properties of organic emitters. While direct use of this specific phenol in OLEDs is not documented, its derivatives, particularly heterocyclic compounds synthesized from it, could potentially serve as components in emitting or charge-transporting layers.
Liquid Crystals: The synthesis of liquid crystals involves creating molecules with specific shapes and polarities that favor the formation of mesophases. nih.govcolorado.edubeilstein-journals.org The rigid, planar structure of the dichlorinated aromatic ring in this compound, combined with the potential for derivatization at the hydroxyl and iodo positions, makes it a candidate for incorporation into liquid crystalline structures. The presence of chlorine atoms can also influence the dielectric anisotropy of the resulting materials, a key parameter in liquid crystal display applications. nih.govresearchgate.net
Research in Bioorthogonal Chemistry (e.g., Traceless Staudinger Ligation Precursors)
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The Staudinger ligation is a prominent example of a bioorthogonal reaction used for labeling biomolecules. sigmaaldrich.comthermofisher.com The traceless variant of this reaction is particularly useful as it leaves no residual atoms from the phosphine (B1218219) reagent on the final product. raineslab.com
The synthesis of the phosphine reagents required for the Staudinger ligation often starts from functionalized aromatic precursors. Iodophenols are valuable starting materials for the synthesis of phosphinophenol-based reagents. For instance, the synthesis of 4-(2-hydroxyethyl)-2-iodophenol has been reported as a model system for developing new bifunctional phosphines for use in Staudinger ligation-based radio-labeling and clearing of antibodies for in vivo imaging. nih.gov This demonstrates the potential of this compound to serve as a precursor for the synthesis of novel phosphine reagents for traceless Staudinger ligation, where the chloro substituents could be used to fine-tune the reactivity or solubility of the reagent.
Precursors for Aryne Chemistry
This compound serves as a strategic starting material for the synthesis of precursors to 4,5-dichlorobenzyne, a highly reactive intermediate in organic synthesis. The generation of arynes, or dehydrobenzenes, typically requires a precursor molecule that can undergo an elimination reaction to form the strained triple bond within the aromatic ring. A common and effective class of aryne precursors are 2-(trimethylsilyl)aryl trifluoromethanesulfonates, which can be prepared from phenolic compounds.
The synthetic utility of this compound lies in its potential conversion to a suitable aryne precursor, such as 2-(trimethylsilyl)-4,5-dichlorophenyl trifluoromethanesulfonate (B1224126). This transformation allows for the subsequent generation of 4,5-dichlorobenzyne under mild conditions, which can then be trapped in situ by various reagents to form complex polycyclic or substituted aromatic compounds.
Synthetic Pathway to 4,5-Dichlorobenzyne Precursor
The conversion of this compound to a versatile aryne precursor follows a logical, multi-step synthetic sequence analogous to established methods for other phenolic substrates chemicalbook.com. The general strategy involves the introduction of a trimethylsilyl (B98337) group ortho to the hydroxyl group, followed by the conversion of the hydroxyl group into a good leaving group, typically a triflate.
Protection and Silylation: The initial step involves the protection of the phenolic hydroxyl group. Subsequently, an ortho-lithiation can be performed, directed by the protected hydroxyl group, followed by quenching with a silicon electrophile like trimethylsilyl chloride (TMSCl) to install the trimethylsilyl group at the 2-position, displacing the iodine atom. Alternatively, a metal-halogen exchange on the iodo group followed by reaction with TMSCl could be envisioned.
Deprotection and Triflation: Following the introduction of the trimethylsilyl group, the protecting group on the hydroxyl function is removed. The resulting 2-(trimethylsilyl)-4,5-dichlorophenol is then treated with a triflating agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of a base like pyridine, to yield the desired 2-(trimethylsilyl)-4,5-dichlorophenyl trifluoromethanesulfonate chemicalbook.com. This silylaryl triflate is a stable compound that can be isolated and stored before its use as an aryne precursor chemicalbook.com.
Generation and Trapping of 4,5-Dichlorobenzyne
The 2-(trimethylsilyl)-4,5-dichlorophenyl trifluoromethanesulfonate serves as an excellent precursor for the generation of 4,5-dichlorobenzyne. The reaction is typically initiated by a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF), which attacks the silicon atom, leading to the elimination of the triflate group and the formation of the aryne intermediate.
This mild method for aryne generation is compatible with a wide range of functional groups, allowing for its application in complex molecule synthesis. Once generated, the highly electrophilic 4,5-dichlorobenzyne readily reacts with various trapping agents. A common application is its use in cycloaddition reactions. For instance, when generated in the presence of a diene like furan, 4,5-dichlorobenzyne undergoes a [4+2] cycloaddition (Diels-Alder reaction) to yield a bicyclic adduct, 1,4-dichloro-5,8-epoxy-5,8-dihydronaphthalene semanticscholar.org.
The table below summarizes the key transformations and reaction types involved in the utilization of this compound as a precursor for aryne chemistry.
| Step | Transformation | Reagents/Conditions | Product Type | Reaction Type |
| 1 | Ortho-Silylation of Phenol Derivative | 1. Protection 2. n-BuLi, TMSCl | 2-Silylphenol | Directed ortho-Metalation |
| 2 | Triflation of Silylphenol | Tf2O, Pyridine | Silylaryl Triflate | Esterification |
| 3 | Aryne Generation | CsF or KF | Aryne (e.g., 4,5-Dichlorobenzyne) | Elimination |
| 4 | Aryne Trapping | Furan | Bicyclic Adduct | [4+2] Cycloaddition |
This pathway highlights the role of this compound as a valuable starting material in advanced organic synthesis, providing access to substituted aryne intermediates for the construction of complex molecular architectures.
Environmental Chemical Behavior and Transformation Studies Mechanistic Focus
Formation Pathways of Halogenated Disinfection Byproducts (DBPs) from Iodophenols
The reaction of 4,5-Dichloro-2-iodophenol with disinfectants, particularly chlorine, in water treatment processes is a significant pathway for the formation of various halogenated disinfection byproducts (DBPs). While specific studies on this compound are limited, the transformation pathways can be inferred from research on other iodinated phenols.
During chlorination, iodophenols can undergo a series of reactions, including the cleavage of the carbon-iodine (C-I) bond and electrophilic substitution on the aromatic ring. Research on the chlorination of model iodophenols, such as 2-iodophenol (B132878) and 4-iodophenol, has shown the formation of a complex mixture of DBPs. researchgate.netnih.gov The initial reaction with hypochlorous acid (HOCl) can lead to the formation of chloroiodophenols. researchgate.netnih.gov
Further oxidation can result in the formation of iodoquinones and chloroiodoquinones. researchgate.net The cleavage of the C-I bond is a critical step, leading to the release of iodide, which can be oxidized to iodate (B108269) (IO₃⁻), a stable and less toxic inorganic species. researchgate.netnih.gov The remaining aromatic portion of the molecule can be further transformed into chlorinated aromatic intermediates like chlorophenols and chloroquinones. researchgate.net
Ultimately, the aromatic ring can be cleaved, leading to the formation of a variety of chlorinated aliphatic DBPs. These include well-known regulated DBPs such as:
Trichloromethane (Chloroform) researchgate.netnih.gov
Dichloroacetic acid (DCAA) researchgate.netnih.gov
Trichloroacetic acid (TCAA) researchgate.netnih.gov
In addition to these, iodinated trihalomethanes can also be formed, though often at lower concentrations. researchgate.netnih.gov The formation of these various DBPs is influenced by factors such as the concentration of the precursor compound, the chlorine dose, pH, and the presence of other organic matter in the water. acs.org It is important to note that while chlorination can lead to the formation of these DBPs, it can also decrease the acute toxicity of the parent iodophenol by transforming it into less toxic compounds like iodate and aliphatic DBPs. researchgate.netnih.gov
Table 1: Potential Disinfection Byproducts from the Chlorination of this compound
| DBP Class | Specific Compounds |
|---|---|
| Aromatic Intermediates | Chloroiodophenols, Iodoquinones, Chloroiodoquinones, Chlorophenols, Chloroquinones |
| Chlorinated Aliphatic DBPs | Trichloromethane (Chloroform), Dichloroacetic acid (DCAA), Trichloroacetic acid (TCAA) |
| Iodinated Trihalomethanes | e.g., Dichloroiodomethane |
| Inorganic Byproducts | Iodate (IO₃⁻) |
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
Abiotic degradation processes, particularly photolysis and hydrolysis, can contribute to the transformation of this compound in the environment.
Photolysis: Sunlight-induced degradation, or photolysis, is a likely transformation pathway for this compound in surface waters. The presence of both chlorine and iodine atoms on the phenol (B47542) ring influences its photochemical behavior. The carbon-iodine bond is generally weaker and more susceptible to cleavage upon absorption of UV radiation than carbon-chlorine bonds.
Studies on the photolysis of 2,4-dichlorophenol (B122985) have shown that it can be degraded under UV irradiation. nih.gov The degradation of phenolic compounds can lead to the formation of various by-products, some of which may be more toxic than the parent compound. nih.gov The efficiency of photodegradation can be influenced by factors such as pH, the presence of photosensitizers, and the wavelength of light. For instance, photocatalytic degradation of 2,4-dichlorophenol using nanomaterials has been shown to be an effective removal technique. nih.gov
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds like this compound, hydrolysis involves the replacement of a halogen atom with a hydroxyl group. While hydrolysis of aryl halides is generally a slow process under typical environmental conditions, it can be a long-term degradation pathway. The rate of hydrolysis is influenced by factors such as temperature and pH.
Biotic Degradation Pathways in Environmental Systems (e.g., Microbial Transformation)
Microbial degradation is a key process in the environmental fate of many organic pollutants, including halogenated phenols. The biodegradation of this compound can occur under both aerobic and anaerobic conditions, involving different enzymatic pathways.
Aerobic Degradation: Under aerobic conditions, microorganisms, particularly bacteria and fungi, can degrade chlorinated phenols. The initial step often involves the action of oxygenases, which incorporate oxygen into the aromatic ring, leading to the formation of catechols. For lower chlorinated phenols, monooxygenases are typically involved, yielding chlorocatechols. Polychlorinated phenols can be converted to chlorohydroquinones. These intermediates are then subject to ring cleavage, followed by further degradation to simpler compounds that can enter central metabolic pathways. Strains of Pseudomonas and Alcaligenes have been shown to degrade 2,4-dichlorophenol. nih.gov
Anaerobic Degradation: In anaerobic environments, such as sediments and some groundwater, reductive dehalogenation is a primary degradation pathway for halogenated aromatic compounds. This process, also known as halorespiration, involves the removal of a halogen atom and its replacement with a hydrogen atom. eurochlor.org Specific bacteria, such as those from the genus Dehalococcoides, are known to carry out reductive dechlorination of chlorinated phenols. nih.gov It is plausible that similar microorganisms could mediate the removal of chlorine and iodine from this compound. Once dehalogenated, the resulting phenol can be further mineralized to methane (B114726) and carbon dioxide by other members of the anaerobic microbial community.
Table 2: Key Microbial Degradation Pathways for Halogenated Phenols
| Condition | Initial Enzymatic Attack | Key Intermediates |
|---|---|---|
| Aerobic | Oxygenases (Mono- or Di-) | Chlorocatechols, Chlorohydroquinones |
| Anaerobic | Reductive Dehalogenases | Dehalogenated phenols |
Chemical Fate and Transport in Environmental Compartments
The movement and distribution of this compound in the environment are governed by its physicochemical properties and the characteristics of the environmental compartments.
Sorption and Mobility: The presence of halogen atoms and a hydroxyl group gives this compound a moderate level of hydrophobicity. This suggests that it will have a tendency to sorb to organic matter in soil and sediment. The extent of sorption will influence its mobility in the environment. Higher sorption will lead to lower mobility in soil and a reduced potential to leach into groundwater. Conversely, in surface waters, sorption to suspended particles can lead to its deposition in sediments.
Volatility: Chlorophenols can enter the atmosphere through volatilization, with less chlorinated phenols being more volatile. researchgate.net this compound has a relatively high molecular weight, suggesting that its volatility is likely to be low. Therefore, long-range atmospheric transport is not expected to be a major fate process.
Table 3: Summary of Environmental Fate and Transport of this compound
| Process | Description |
|---|---|
| Sorption | Moderate sorption to soil and sediment organic matter is expected, limiting mobility. |
| Volatility | Low volatility is expected due to its molecular weight, making atmospheric transport less significant. |
| Persistence | Expected to be moderately persistent, with degradation rates dependent on environmental conditions. |
Future Research Directions and Unexplored Avenues for 4,5 Dichloro 2 Iodophenol
Development of Novel and Sustainable Synthetic Routes
Creating new and environmentally friendly ways to make 4,5-Dichloro-2-iodophenol is a key area for future research. Traditional methods for making similar compounds often use harsh chemicals and produce a lot of waste. tandfonline.comresearchgate.net Future research should focus on greener methods that are safer and more efficient.
One promising idea is to use catalysts, such as those made from copper, to control the reaction and make sure it produces the desired product with less waste. researchgate.net Another approach is to use electrochemistry, which uses electricity to drive the reaction. This method can be very precise and avoids the need for harsh chemicals. innoget.com Researchers could also explore using enzymes, which are natural catalysts, to make the synthesis process even more environmentally friendly. acs.org
The table below shows some possible sustainable methods that could be developed for making this compound, along with their potential benefits.
| Synthetic Route | Catalyst/Reagent | Potential Advantages |
| Catalytic Oxyiodination | Copper(II) nitrate | High selectivity, mild reaction conditions, use of water as a solvent. researchgate.net |
| Electrochemical Synthesis | Platinum anode, special anions | High selectivity, avoids harsh chemicals, produces hydrogen gas as a byproduct. innoget.com |
| Enzymatic Halogenation | Halogenase enzymes | Highly specific, environmentally friendly, uses natural catalysts. acs.org |
This table is a hypothetical illustration of potential sustainable synthetic routes for this compound, based on methods used for similar compounds.
Exploration of Undiscovered Reactivity Patterns and Derivatization
The way the chlorine and iodine atoms are arranged on the this compound molecule gives it the potential for a wide range of chemical reactions that have not yet been explored. The iodine atom is particularly interesting because it can be easily replaced with other chemical groups, making it a great starting point for creating new and complex molecules. researchgate.netsigmaaldrich.com
Future research could focus on using this compound in well-known reactions like the Suzuki and Heck couplings to create new carbon-carbon bonds. sigmaaldrich.com This would allow scientists to build larger and more complex molecules from this starting material. Researchers could also investigate how the chlorine atoms affect the reactivity of the molecule, which could lead to the discovery of new and unexpected chemical transformations.
The table below gives some examples of the types of new molecules that could be created from this compound and the potential uses for these new compounds.
| Derivative Class | Synthetic Method | Potential Applications |
| Biaryls | Suzuki Coupling | Pharmaceuticals, organic electronics. sigmaaldrich.com |
| Stilbenes | Heck Coupling | Materials science, medicinal chemistry. sigmaaldrich.com |
| Ethers and Esters | Nucleophilic Substitution | Agrochemicals, flame retardants. rsc.org |
This table provides hypothetical examples of derivatives that could be synthesized from this compound and their potential applications, based on the reactivity of similar compounds.
Advanced Computational Modeling for Predictive Chemical Synthesis and Behavior
Computer modeling is a powerful tool that can help scientists understand and predict how molecules will behave without having to do expensive and time-consuming experiments. nih.govnih.gov For this compound, computational modeling could be used to predict its chemical properties, such as how acidic it is and how it will react with other molecules. researchgate.net
Future research in this area could involve using advanced computer simulations to study the different shapes the molecule can take and how these shapes affect its reactivity. rsc.org This could help scientists design new reactions that are more efficient and produce fewer unwanted byproducts. Computational models could also be used to predict the electronic properties of the molecule, which would be useful for designing new materials with specific electronic or optical properties. nih.gov
The table below lists some of the properties of this compound that could be predicted using computational modeling and why these predictions would be useful.
| Predicted Property | Computational Method | Relevance |
| pKa | Density Functional Theory (DFT) | Understanding acidity and reactivity in different environments. researchgate.net |
| Bond Dissociation Energies | Ab initio methods | Predicting reaction pathways and stability. rsc.org |
| Electronic Transitions | Time-Dependent DFT | Designing new materials with specific optical properties. |
This table presents hypothetical examples of properties of this compound that could be investigated using computational modeling and their potential scientific relevance.
Integration into Emerging Fields of Chemical Synthesis and Materials Science
The unique structure of this compound makes it a promising candidate for use in new and exciting areas of chemistry and materials science. rsc.orgresearchgate.net Its ability to be easily modified means that it could be used as a building block for creating a wide range of new materials with interesting properties. mdpi.com
One area where this compound could be particularly useful is in the development of new polymers. nih.govgoogle.com By linking many molecules of this compound together, it might be possible to create polymers with high thermal stability and other desirable properties. Another potential application is in the creation of new liquid crystals, which are used in displays and other electronic devices. The rigid structure of the molecule could make it suitable for this purpose.
The table below outlines some of the emerging fields where this compound could be used and the potential impact it could have.
| Emerging Field | Potential Application of this compound | Potential Impact |
| Polymer Chemistry | Monomer for high-performance polymers. | Creation of new materials with enhanced thermal and chemical resistance. google.com |
| Organic Electronics | Precursor for organic semiconductors. | Development of new electronic devices, such as flexible displays and sensors. |
| Supramolecular Chemistry | Building block for self-assembling structures. | Design of new functional materials with complex architectures. |
This table contains hypothetical applications of this compound in emerging scientific fields, based on the properties of similar functionalized phenols.
Design of Chemically-Responsive Probes and Materials
The presence of multiple halogen atoms on the this compound molecule makes it a good candidate for use in the design of chemical probes and responsive materials. nih.govresearchgate.net Chemical probes are molecules that can be used to detect the presence of other chemicals, while responsive materials are materials that change their properties in response to a chemical stimulus. mdpi.com
Future research could focus on attaching a fluorescent group to the this compound molecule to create a probe that lights up in the presence of certain chemicals. The halogen atoms on the molecule could interact with other molecules in a specific way, making the probe selective for a particular target. nih.gov It might also be possible to incorporate this compound into a polymer to create a material that changes color or shape when it comes into contact with a specific chemical. mdpi.com
The table below provides some examples of the types of responsive systems that could be developed using this compound and how they might be used.
| Responsive System | Principle of Operation | Potential Application |
| Fluorescent Chemosensor | Halogen bonding interactions with a target molecule causing a change in fluorescence. | Detection of specific anions or organic molecules in environmental or biological samples. nih.gov |
| Chromic Polymer | Incorporation into a polymer backbone, with analyte binding causing a color change. | Visual detection of pollutants or other target substances. mdpi.com |
| Smart Hydrogel | Cross-linking of a hydrogel with derivatives that respond to a chemical stimulus. | Controlled release of drugs or other substances. |
This table illustrates hypothetical examples of chemically-responsive systems that could be designed using this compound, based on established principles in materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-Dichloro-2-iodophenol, and how can its purity be validated?
- Synthesis : A published procedure involves halogenation of phenol derivatives using iodine monochloride (ICl) in a controlled acidic medium. For example, 3,5-Dichloro-2-iodophenol (structurally analogous) was synthesized via electrophilic substitution, with yields optimized by adjusting reaction temperature and stoichiometry .
- Purity Validation :
- NMR : Use - and -NMR to confirm structural integrity. Key peaks include aromatic protons (δ = 7.08 ppm, d, ) and hydroxyl groups (δ = 5.62 ppm, bs) in CDCl .
- Mass Spectrometry : ESI–MS detects [M+Na–2H]– at m/z = 309.0 and [M+K–2H]– at m/z = 324.9 .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- First Aid : In case of exposure, rinse skin with water for 15 minutes and consult a physician immediately. Safety data sheets (SDS) for analogous compounds (e.g., 4-Chloro-2-iodophenol) emphasize avoiding ingestion and proper waste disposal .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to evaluate electrophilicity. The iodine atom’s leaving-group propensity can be quantified via Fukui indices .
- Reactivity Screening : Simulate Suzuki-Miyaura coupling with Pd catalysts to assess activation barriers for aryl-iodine bond cleavage. Compare with experimental yields to validate models .
Q. How should researchers resolve contradictions in reported spectral data for halogenated phenols?
- Case Study : If -NMR chemical shifts for aromatic protons vary across studies, verify solvent effects (e.g., CDCl vs. DMSO-d) and concentration-dependent shifts.
- Systematic Analysis : Cross-reference with high-resolution MS and IR data to confirm functional groups. For example, hydroxyl stretching vibrations (3200–3600 cm) should align with observed O–H coupling in NMR .
Q. What experimental designs optimize the regioselective halogenation of phenolic compounds?
- Stepwise Halogenation : Introduce iodine first (due to its larger atomic radius and lower electronegativity), followed by chlorination. For 3,5-Dichloro-2-iodophenol, iodine was added at 0°C to minimize dihalogenation byproducts .
- Catalytic Systems : Use Lewis acids like FeCl to direct electrophilic substitution. Monitor reaction progress via TLC (silica gel, hexane:EtOAc = 4:1) .
Q. How does solvent polarity influence the stability of this compound in storage?
- Stability Tests : Dissolve the compound in aprotic solvents (e.g., DCM, THF) and track decomposition via UV-Vis spectroscopy (λ = 280 nm) over 30 days. Polar protic solvents (e.g., MeOH) may accelerate hydrolysis of the C–I bond .
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over commercial databases. Use Connected Papers (https://www.connectedpapers.com/ ) to map citation networks .
- Data Reproducibility : Report reaction conditions (temperature, solvent, catalyst loading) in detail. For NMR, include spectrometer frequency (e.g., 400 MHz) and solvent peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
